molecular formula C8H7NOS B2368277 2H-1,4-benzoxazine-3(4H)-thione CAS No. 14183-51-8

2H-1,4-benzoxazine-3(4H)-thione

Cat. No.: B2368277
CAS No.: 14183-51-8
M. Wt: 165.21
InChI Key: MFPHAWZIKUKQOU-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazine-3(4H)-thione is a heterocyclic compound that features a benzoxazine ring with a thione group at the 3-position

Scientific Research Applications

2H-1,4-Benzoxazine-3(4H)-thione has a wide range of applications in scientific research:

Safety and Hazards

There is limited information available on the safety and hazards of 2H-1,4-benzoxazine-3(4H)-thione .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-benzoxazine-3(4H)-thione typically involves the reaction of o-aminophenol with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazine-thione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazine-3(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding benzoxazine-3(4H)-thiol.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazine-3(4H)-one: Similar structure but with a carbonyl group instead of a thione group.

    2H-1,4-Benzothiazine-3(4H)-thione: Contains a sulfur atom in the ring instead of an oxygen atom.

    2H-1,4-Benzoxazine-3(4H)-thiol: The thione group is reduced to a thiol group

Uniqueness

2H-1,4-Benzoxazine-3(4H)-thione is unique due to its thione group, which imparts distinct chemical reactivity compared to its analogs. This reactivity makes it a valuable intermediate in the synthesis of various biologically active compounds and advanced materials .

Properties

IUPAC Name

4H-1,4-benzoxazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c11-8-5-10-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPHAWZIKUKQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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